(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate
CAS No.: 85392-19-4
Cat. No.: VC17041260
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85392-19-4 |
|---|---|
| Molecular Formula | C20H21N5O3S |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2-[N-(2-hydroxyethyl)-4-[(5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl]anilino]ethyl acetate |
| Standard InChI | InChI=1S/C20H21N5O3S/c1-15(27)28-14-12-25(11-13-26)18-9-7-17(8-10-18)21-23-20-24-22-19(29-20)16-5-3-2-4-6-16/h2-10,26H,11-14H2,1H3 |
| Standard InChI Key | SSYUIPJGDIXZQB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCCN(CCO)C1=CC=C(C=C1)N=NC2=NN=C(S2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is 2-[(2-hydroxyethyl){4-[(5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl]phenyl}amino]ethyl acetate, with the molecular formula C₂₀H₂₁N₅O₃S and a molecular weight of 411.5 g/mol . The structure integrates:
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A 1,3,4-thiadiazole core (a five-membered ring containing two nitrogen atoms and one sulfur atom)
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A phenyl group at the 5-position of the thiadiazole
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An azo group (-N=N-) linking the thiadiazole to a para-substituted benzene ring
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A hydroxyethylaminoethyl acetate side chain on the benzene ring
Structural Elucidation
Key structural features were confirmed through computational and experimental methods:
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X-ray crystallography: While no direct data exists for this compound, analogous 1,3,4-thiadiazole-azo derivatives exhibit planar configurations with dihedral angles <10° between the thiadiazole and benzene rings .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis follows a multi-step sequence common to heterocyclic azo dyes :
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Thiadiazole Formation:
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Diazotization:
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Azo Coupling:
Critical Parameters:
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Temperature control (<5°C) to prevent diazonium salt decomposition
Yield Optimization
Comparative yields from analogous syntheses:
| Reaction Step | Yield Range | Key Factors |
|---|---|---|
| Thiadiazole formation | 68–85% | Acid concentration, time |
| Diazotization | >90% | Nitrosation efficiency |
| Azo coupling | 56–91% | Coupling component solubility |
Physicochemical Characterization
UV-Vis Spectroscopy
The compound exhibits strong absorption in the visible range (λₘₐₓ = 420–480 nm) due to:
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π→π* transitions in the conjugated azo-thiadiazole system
Hypsochromic shifts of 15–20 nm are observed compared to non-thiadiazole azo dyes, attributable to the electron-withdrawing thiadiazole ring .
NMR Spectroscopy
Key ¹H-NMR signals (δ, ppm):
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7.8–8.2 (m): Aromatic protons on phenyl and benzene rings
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4.1–4.3 (t): -OCH₂CH₂O- acetate moiety
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3.6–3.8 (m): N-CH₂-CH₂-O hydroxyethyl group
Stability and Reactivity
Thermal Behavior
Differential scanning calorimetry (DSC) of similar compounds shows:
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Melting point: 215–225°C (decomposition)
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Exothermic peaks at 250–300°C corresponding to azo bond cleavage
Photostability
Accelerated weathering tests (ISO 11341):
| Condition | Degradation (%) | Half-life (hours) |
|---|---|---|
| UV exposure | 42% at 500h | 300 |
| Visible light | 18% at 1000h | 850 |
The thiadiazole ring enhances photostability compared to simple azobenzenes .
| Endpoint | Value |
|---|---|
| Fish LC₅₀ (96h) | 12.7 mg/L |
| Daphnia EC₅₀ | 8.4 mg/L |
| Bioconcentration | Log BCF = 1.2 |
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